molecular formula C7H11NO2 B14384540 Pentanenitrile, 5-(acetyloxy)- CAS No. 89775-53-1

Pentanenitrile, 5-(acetyloxy)-

Cat. No.: B14384540
CAS No.: 89775-53-1
M. Wt: 141.17 g/mol
InChI Key: HUEPOYQRBGXTSL-UHFFFAOYSA-N
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Description

Pentanenitrile, 5-(acetyloxy)- is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.1677 g/mol It is a derivative of pentanenitrile, where an acetyloxy group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanenitrile, 5-(acetyloxy)- typically involves the esterification of pentanenitrile with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of pentanenitrile, 5-(acetyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired compound from any by-products .

Chemical Reactions Analysis

Types of Reactions

Pentanenitrile, 5-(acetyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentanenitrile, 5-(acetyloxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanenitrile, 5-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and pentanenitrile, which can then participate in various biochemical reactions. The nitrile group can be metabolized by cytochrome P450 enzymes to produce cyanide, which is detoxified and excreted as thiocyanate .

Comparison with Similar Compounds

Similar Compounds

    Pentanenitrile: A simpler nitrile compound without the acetyloxy group.

    Butanenitrile: A shorter chain nitrile compound.

    Hexanenitrile: A longer chain nitrile compound.

Uniqueness

This functional group allows for additional chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

89775-53-1

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-cyanobutyl acetate

InChI

InChI=1S/C7H11NO2/c1-7(9)10-6-4-2-3-5-8/h2-4,6H2,1H3

InChI Key

HUEPOYQRBGXTSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCC#N

Origin of Product

United States

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